LogP Divergence of Carbothioamide Regioisomers
The 3-bromo-2-fluorobenzene-1-carbothioamide regioisomer exhibits a computed octanol/water partition coefficient (LogP) of 2.22, which is 0.40 log units lower than the 4-bromo-2-fluoro isomer (LogP 2.63) . This difference corresponds to an approximately 2.5-fold lower n-octanol/water partition ratio, indicating reduced lipophilicity conferred by the meta-bromine arrangement relative to the para-bromine isomer. The lower LogP translates to altered reversed-phase HPLC retention time, modified biomembrane partitioning, and distinct formulation behaviour that cannot be replicated by the 4-bromo analogue .
Comparator: LogP 2.63 (4-Br-2-F isomer)
Δ = –0.40 (~2.5× lower partition ratio)
| Evidence Dimension | LogP (octanol/water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 2.22 (3-Bromo-2-fluorobenzene-1-carbothioamide) |
| Comparator Or Baseline | LogP = 2.63 (4-Bromo-2-fluorobenzene-1-carbothioamide, CAS 883230-66-8) |
| Quantified Difference | ΔLogP = –0.40 (target compound less lipophilic; ~2.5-fold lower partition ratio) |
| Conditions | Computed LogP values from vendor technical datasheets (Leyan and Fluorochem); calculation method not explicitly disclosed by vendors. |
Why This Matters
A 0.40 LogP unit difference directly affects reversed-phase chromatographic purification, biological membrane permeability, and compound formulation solubility—making the two isomers non-interchangeable in preparative and bioassay workflows.
